molecular formula C18H14BrF3N2O2 B14097126 2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol

2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol

Cat. No.: B14097126
M. Wt: 427.2 g/mol
InChI Key: JFTYMQVWZWIISZ-UHFFFAOYSA-N
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Description

2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and other biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the ethoxyphenol moiety: This step involves the etherification of the phenol group with an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s trifluoromethyl group enhances its binding affinity to the target enzyme, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethoxyphenol moiety.

    2-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-yl)-phenol: Lacks the ethoxy group.

Uniqueness

The combination of these groups enhances its pharmacological activity and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C18H14BrF3N2O2

Molecular Weight

427.2 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-ethoxyphenol

InChI

InChI=1S/C18H14BrF3N2O2/c1-2-26-12-7-8-13(14(25)9-12)16-15(10-3-5-11(19)6-4-10)17(24-23-16)18(20,21)22/h3-9,25H,2H2,1H3,(H,23,24)

InChI Key

JFTYMQVWZWIISZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=C(C=C3)Br)C(F)(F)F)O

Origin of Product

United States

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